10,11-Dehydroxy Limaprost-d3
Description
Properties
Molecular Formula |
C₂₂H₃₁D₃O₄ |
|---|---|
Molecular Weight |
365.52 |
Synonyms |
7-[(1R,2S)-2-[(1E,3S,5S)-3-Hydroxy-5-(methyl-d3)-1-nonenyl]-5-oxo-3-cyclopenten-1-yl]-2-heptenoic Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 10,11 Dehydroxy Limaprost D3
Stereoselective Chemical Synthesis of the 10,11-Dehydroxy Limaprost Core Structure
The synthesis of the 10,11-Dehydroxy Limaprost core, a complex molecule with multiple stereocenters, relies on advanced stereoselective methods to ensure the correct three-dimensional arrangement of atoms. Modern synthetic routes for prostaglandins (B1171923) often employ a convergent approach, where the chiral cyclopentane (B165970) core and the two side chains (alpha and omega chains) are synthesized separately and then coupled together. nih.gov
A key challenge is the creation of the chiral cyclopentane core with high enantioselectivity. nih.gov Chemoenzymatic methods have emerged as a powerful strategy, utilizing enzymes to perform key stereoselective transformations. bohrium.com For instance, an enzymatic reaction can be used to resolve a racemic mixture or create a chiral intermediate, such as a bromohydrin, which serves as a versatile precursor equivalent to the classic Corey lactone. nih.govbohrium.com The Corey lactone and its derivatives are cornerstone intermediates in prostaglandin (B15479496) synthesis, providing a rigid framework from which the side chains can be installed with predictable stereochemistry. nih.gov
Once the chiral core is established, the alpha and omega side chains are introduced. The installation of the omega chain often involves techniques like nickel-catalyzed reductive coupling reactions, which are effective for forming carbon-carbon bonds. nih.gov The alpha chain, containing a carboxylic acid group, is typically constructed using a Wittig reaction to form the required cis-double bond. nih.gov Alternative strategies, such as ring-closing metathesis (RCM), have also been developed to construct key lactone intermediates for prostaglandin synthesis. nih.govgoogle.com
Table 1: Key Methodologies in Prostaglandin Core Synthesis
| Synthetic Step | Common Methodologies | Purpose |
|---|---|---|
| Chiral Core Formation | Chemoenzymatic Resolution, Asymmetric Synthesis from Corey Lactone | Establishes the critical stereocenters on the cyclopentane ring. |
| Omega Chain Installation | Nickel-Catalyzed Cross-Coupling, Grignard Reactions | Attaches the lower side chain to the cyclopentane core. |
| Alpha Chain Installation | Wittig Reaction | Forms the cis-double bond and attaches the upper carboxylic acid-bearing side chain. |
| Intermediate Cyclization | Ring-Closing Metathesis (RCM) | An alternative strategy to form key cyclic intermediates. google.com |
Regiospecific Deuterium (B1214612) Incorporation Techniques for the d3 Labeling
Introducing a deuterium label with regiospecificity—at a precise location within the molecule—is critical for its use in metabolic and analytical studies. For a d3 label (three deuterium atoms), the most common and controlled method is the use of a deuterated building block during the synthesis. nih.gov This approach avoids the often harsh and less specific conditions of direct hydrogen-deuterium (H-D) exchange on the final molecule. nih.gov
In the synthesis of 10,11-Dehydroxy Limaprost-d3, a CD₃-group (a trideuterated methyl group) can be incorporated into one of the side chains. For example, during the synthesis of the omega chain, a key intermediate could be coupled with a deuterated Grignard reagent (CD₃MgBr) or a similar organometallic reagent. This ensures that the d3 label is placed specifically at the desired methyl position with high isotopic purity.
Another strategy involves the reduction of a suitable precursor with a deuterium-donating reagent. For instance, a carbonyl group could be reduced using sodium borodeuteride (NaBD₄) or a terminal alkyne could be reduced using deuterium gas (D₂) and a catalyst, though achieving a specific d3 label this way is more complex. The use of deuterated water (D₂O) as an inexpensive deuterium source in H/D exchange reactions, often catalyzed by metals, is also a viable strategy for certain substrates. researchgate.net
Table 2: Comparison of Deuterium Labeling Strategies
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Deuterated Building Blocks | Incorporating a pre-labeled synthon (e.g., CD₃I) during the synthetic sequence. nih.gov | High regiospecificity and isotopic purity. | Requires synthesis or purchase of the labeled starting material. |
| Deuterium Gas (D₂) Catalysis | Catalytic reduction of a double or triple bond using D₂ gas. | Can introduce multiple deuterium atoms in one step. | May be difficult to control regiospecificity; potential for scrambling. |
| Metal-Catalyzed H-D Exchange | Direct exchange of protons for deuterons on an intermediate or final product using a catalyst and a deuterium source like D₂O. nih.gov | Can be applied late in the synthesis. | Can lead to a mixture of isotopologues; may require harsh conditions. |
| Deuterated Reducing Agents | Using reagents like Lithium Aluminum Deuteride (LiAlD₄) or Sodium Borodeuteride (NaBD₄) to reduce carbonyls or esters. | High efficiency for specific functional group transformations. | Limited to introducing deuterium at specific reducible sites. |
The primary benefit of deuteration lies in the kinetic isotope effect (KIE), where the heavier C-D bond is broken more slowly than a C-H bond by metabolic enzymes. nih.gov This can slow the rate of metabolism at the labeled site, making deuterated analogs useful for improving pharmacokinetic profiles. nih.govnih.gov
Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yield and Purity
Optimizing a multi-step synthesis is crucial for achieving a practical and efficient route to the target molecule. This process involves systematically adjusting various reaction parameters to maximize the yield and purity of the product at each step. Key parameters for optimization include the choice of solvent, reaction temperature, pH, and catalyst. rsc.org
For example, in a chemoenzymatic Baeyer-Villiger oxidation step used in some prostaglandin syntheses, the choice of an organic co-solvent was found to be critical. rsc.org While the reaction proceeded in a buffer-only system, the yield was low. Screening various organic solvents revealed that methyl tert-butyl ether (MTBE) and 2-methoxyethanol (B45455) (MME) significantly increased the product yield from 25% to 38%. rsc.org
Furthermore, these conditions can also impact the stereoselectivity of a reaction. In the same example, while MTBE improved the yield, it resulted in a lower enantiomeric purity (73% ee). In contrast, MME provided a high yield while maintaining excellent enantiomeric purity (99% ee). rsc.org This demonstrates the importance of a multi-parameter approach to optimization. The results of such an optimization study can be tabulated to clearly compare the effects of different conditions.
Table 3: Example of Solvent Screening for Optimization of a Biocatalytic Oxidation Step
| Entry | Co-Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | None | 20 | 25 | 99 |
| 2 | Methanol | 20 | 23 | 99 |
| 3 | Acetonitrile | 20 | 26 | 99 |
| 4 | Methyl tert-butyl ether (MTBE) | 20 | 38 | 73 |
| 5 | 2-Methoxyethanol (MME) | 20 | 36 | 99 |
| 6 | 2-Methoxyethanol (MME) | 30 | 38 | 99 |
Data modeled after findings in chemoenzymatic prostaglandin synthesis. rsc.org
Methodological Aspects of Chemical Characterization for Novel Prostaglandin Analogs
The unambiguous characterization of a novel, isotopically labeled prostaglandin analog is essential to confirm its structure, purity, and isotopic enrichment. A suite of modern analytical techniques is employed for this purpose. nih.gov
Mass Spectrometry (MS) is fundamental for confirming the successful incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which will be higher than the non-labeled analog by the mass of the incorporated deuterium atoms (approximately 1.006 Da per deuterium). For this compound, the molecular weight should be approximately 3 Da higher than the unlabeled compound. Tandem mass spectrometry (LC-MS/MS) can be used to fragment the molecule, and the mass of the fragments can help pinpoint the location of the label. eurekaselect.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the d3-labeled compound, the signal corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. This confirms the site of deuteration.
¹³C NMR (Carbon NMR): The carbon atom bonded to deuterium will show a characteristic multiplet signal due to C-D coupling and may experience a slight upfield shift.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, producing a signal at the chemical shift corresponding to the labeled position, confirming the presence and location of the deuterium label.
Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC), are used to assess the purity of the final compound. By using detectors like UV or MS, HPLC can separate the target compound from any starting materials, byproducts, or impurities, allowing for accurate purity determination.
Table 4: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Confirms molecular formula and successful deuterium incorporation by providing an accurate mass measurement. |
| Tandem Mass Spectrometry (MS/MS) | Helps to localize the position of the deuterium label by analyzing fragment ions. eurekaselect.com |
| ¹H Nuclear Magnetic Resonance (NMR) | Confirms the site of labeling by observing the disappearance of a proton signal. |
| ²H Nuclear Magnetic Resonance (NMR) | Directly detects the presence and chemical environment of the deuterium atoms. |
| High-Performance Liquid Chromatography (HPLC) | Determines the chemical purity of the final compound. |
Together, these methods provide a comprehensive characterization of this compound, verifying its chemical identity, purity, and the specific location and extent of isotopic labeling.
Molecular and Cellular Mechanisms of Action of 10,11 Dehydroxy Limaprost D3
Quantitative Ligand-Receptor Binding Affinity Profiling with Prostaglandin (B15479496) Receptors (e.g., EP1, EP2, EP3, EP4, FP, IP, DP)
Specific quantitative data detailing the binding affinities of 10,11-Dehydroxy Limaprost-d3 for the full panel of prostaglandin receptors (EP1, EP2, EP3, EP4, FP, IP, DP) are not available in published research.
However, the parent compound, Limaprost, functions as a prostaglandin E1 analog and exerts its effects primarily by acting as an agonist at prostaglandin E2 (PGE2) receptor subtypes. drugbank.comnih.gov It is understood to interact with various EP receptor subtypes to initiate its physiological effects. The activity of the EP1 receptor subtype is mediated by Gq proteins, which in turn activate a phosphatidylinositol-calcium second messenger system. drugbank.com Limaprost likely stimulates the adenylate cyclase-coupled EP receptors, contributing to its vasodilatory and other therapeutic actions. nih.govmedsciencebiopharma.com Without direct experimental data, the precise binding profile and receptor selectivity of the 10,11-Dehydroxy derivative remain undetermined.
Elucidation of Downstream Intracellular Signaling Pathways Modulated by this compound
Direct studies elucidating the specific downstream intracellular signaling pathways modulated by this compound have not been reported. The following subsections are based on the known mechanisms of the parent compound, Limaprost.
Cyclic Nucleotide (cAMP, cGMP) Accumulation and Modulation
There is no specific information available regarding the modulation of cyclic nucleotides (cAMP, cGMP) by this compound.
As a prostaglandin E1 analog, Limaprost's mechanism of action involves the activation of specific prostaglandin receptors, which initiates a cascade of intracellular events mediated by cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com The binding of Limaprost to EP2 and EP4 receptors is coupled to the activation of adenylate cyclase, leading to an increase in intracellular cAMP levels. medsciencebiopharma.com This elevation in cAMP is a key step that leads to downstream effects such as smooth muscle relaxation and vasodilation. patsnap.com Limaprost has also been shown to significantly elevate platelet cAMP levels, which is associated with its anti-aggregation effects. mims.com
Intracellular Calcium Flux and Phosphoinositide Hydrolysis
Specific data on the effects of this compound on intracellular calcium flux and phosphoinositide hydrolysis are not present in the available literature.
The parent compound, Limaprost, through its interaction with certain prostaglandin receptors like EP1, can influence calcium signaling. drugbank.com Activation of EP1 receptors is mediated by Gq proteins, which stimulate the phosphatidylinositol-calcium second messenger system. drugbank.com Conversely, the increase in cAMP initiated by Limaprost's action on other EP receptors can lead to a reduction in intracellular calcium concentrations in smooth muscle cells, causing relaxation and vasodilation. The precise impact of the 10,11-Dehydroxy derivative on these pathways is unknown.
Activation and Inhibition of Key Protein Kinases and Phosphatases
There are no research findings that specifically detail the activation or inhibition of key protein kinases and phosphatases by this compound.
The signaling cascade initiated by Limaprost involves cAMP-dependent pathways. An increase in cAMP typically leads to the activation of Protein Kinase A (PKA). medsciencebiopharma.com PKA can then phosphorylate various downstream target proteins. For instance, in smooth muscle cells, PKA can phosphorylate myosin light-chain kinase (MLCK), which reduces its activity and leads to muscle relaxation. medsciencebiopharma.com Whether this compound engages similar kinase pathways has not been experimentally verified.
Interaction with Membrane Transporters and Cellular Uptake Mechanisms in Model Systems
Specific studies on the interaction of this compound with membrane transporters and its cellular uptake mechanisms are not available.
Membrane transporters, belonging to superfamilies such as ATP-binding cassette (ABC) and solute carrier (SLC), are crucial for the movement of drugs across cellular membranes and play a significant role in a drug's absorption, distribution, and excretion. mhmedical.comyoutube.com Given that prostaglandins (B1171923) can be substrates for various transporters, it is plausible that Limaprost and its derivatives utilize such systems for cellular entry and efflux. However, without dedicated research on this compound, its specific transporter interactions remain speculative.
Enzyme Kinetic Studies with Eicosanoid-Metabolizing Enzymes
There is a lack of published enzyme kinetic studies examining the interaction of this compound with eicosanoid-metabolizing enzymes.
The metabolism of prostaglandins is a critical factor in regulating their biological activity. Key enzymes in this process include cyclooxygenases (COX-1 and COX-2) for synthesis and various dehydrogenases for degradation. caymanchem.comthemedicalbiochemistrypage.org The metabolism of the parent compound, Limaprost, involves processes such as β-oxidation, oxidation of the ω-chain, isomerization of the cyclopentene (B43876) ring, and reduction of a carbonyl group. mims.comamazonaws.com In vitro studies have shown that Limaprost does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mims.comamazonaws.com The kinetic parameters of this compound with these or other eicosanoid-metabolizing enzymes have not been determined.
Preclinical Metabolic Fate and Pharmacokinetic Profiling of 10,11 Dehydroxy Limaprost D3 Non Human Focus
In Vitro Metabolic Stability and Metabolite Identification in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)
The in vitro metabolic stability of 10,11-Dehydroxy Limaprost-d3 is anticipated to be evaluated in subcellular fractions such as liver microsomes and S9 fractions from various preclinical species (e.g., rat, mouse, dog, monkey). These assays are crucial for predicting the intrinsic clearance of the compound. nuvisan.comwuxiapptec.com Prostaglandins (B1171923) are typically metabolized rapidly in the liver. nih.gov Therefore, it is expected that this compound would exhibit moderate to high clearance in these in vitro systems.
The primary purpose of using deuteration in drug design is to slow down metabolic processes, thereby increasing the compound's stability. nih.govnih.gov The "d3" designation in this compound indicates the presence of three deuterium (B1214612) atoms, likely at a metabolically active site. This substitution is expected to result in a lower rate of metabolism compared to its non-deuterated counterpart due to the kinetic isotope effect.
Metabolite identification studies would likely be conducted using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpras.com Based on the known metabolism of Limaprost and other prostaglandins, potential metabolites of this compound could include products of oxidation and reduction.
Hypothetical In Vitro Metabolic Stability of this compound in Rat Liver Microsomes
| Parameter | 10,11-Dehydroxy Limaprost (Non-deuterated) | This compound |
| Half-life (t½, min) | 15 | 35 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 46.2 | 19.8 |
This table presents hypothetical data for illustrative purposes.
Characterization of Major Biotransformation Pathways (e.g., β-oxidation, ω-oxidation, Glucuronidation, Sulfation)
The biotransformation of prostaglandins is a multi-step process involving several key enzymatic pathways. It is highly probable that this compound would undergo similar metabolic transformations. The major biotransformation pathways for prostaglandins include:
β-Oxidation: This is a primary pathway for the degradation of the carboxylic acid side chain of prostaglandins.
ω-Oxidation: This involves hydroxylation at the terminal methyl group of the alkyl side chain, followed by further oxidation.
Reduction of the C15-keto group: If this group is present, it is often reduced.
Conjugation Reactions: After initial oxidative metabolism, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion. wuxiapptec.com
Influence of Deuterium Substitution on Metabolic Clearance and Isotope Effects
The substitution of hydrogen with deuterium atoms can significantly alter the pharmacokinetic properties of a drug. nih.govnih.gov This is primarily due to the kinetic isotope effect (KIE) , where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen. nih.gov Cleavage of a carbon-deuterium (C-D) bond requires more energy than cleavage of a carbon-hydrogen (C-H) bond, resulting in a slower reaction rate for metabolic processes that involve the breaking of this bond.
For this compound, the d3-substitution is expected to decrease its metabolic clearance. This would lead to a longer half-life and increased systemic exposure (AUC) compared to the non-deuterated analog. The magnitude of the isotope effect would depend on the extent to which the deuterated position is involved in the rate-limiting step of its metabolism.
Pharmacokinetic Parameter Estimation in Preclinical Animal Models (e.g., Absorption, Distribution, Elimination Kinetics)
Pharmacokinetic studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. ijrpc.combiotechfarm.co.il For this compound, it is anticipated that after oral administration, it would be rapidly absorbed, similar to its parent compound, Limaprost. nih.gov
The key pharmacokinetic parameters that would be estimated include:
Tmax (Time to maximum concentration): Expected to be relatively short, indicating rapid absorption.
Cmax (Maximum plasma concentration): Due to the expected lower clearance, the Cmax of the deuterated compound may be higher than its non-deuterated counterpart.
t½ (Elimination half-life): Expected to be prolonged for this compound due to the deuterium isotope effect.
AUC (Area under the plasma concentration-time curve): Expected to be significantly increased, reflecting greater systemic exposure.
CL (Clearance): Expected to be lower for the deuterated analog.
Vd (Volume of distribution): Not expected to be significantly altered by deuteration.
Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | 10,11-Dehydroxy Limaprost (Non-deuterated) | This compound |
| Tmax (h) | 0.5 | 0.75 |
| Cmax (pg/mL) | 50 | 95 |
| t½ (h) | 1.5 | 3.2 |
| AUC (pg·h/mL) | 120 | 350 |
| CL/F (L/h/kg) | 83 | 28 |
This table presents hypothetical data for illustrative purposes.
Biodistribution and Tissue-Specific Accumulation Studies in Experimental Animal Models
Biodistribution studies are conducted to determine the extent to which a compound and its metabolites distribute into various tissues and organs. For a prostaglandin (B15479496) analog like this compound, it is expected to distribute to various tissues, with potentially higher concentrations in organs of elimination such as the liver and kidneys. Prostaglandins are known to act locally, and their distribution to specific target tissues would be of key interest.
Advanced Analytical Methodologies for the Characterization and Quantification of 10,11 Dehydroxy Limaprost D3
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for High-Sensitivity Detection
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of prostaglandins (B1171923) and their analogues due to its exceptional sensitivity and selectivity. nih.gov For 10,11-Dehydroxy Limaprost-d3, highly sensitive methods capable of detecting concentrations at the sub-picogram per milliliter (pg/mL) level are essential, particularly for its use as an internal standard in bioequivalence and pharmacokinetic studies of Limaprost. nih.gov
Method development typically involves reversed-phase chromatography using a C18 column to separate the analyte from endogenous interferences in biological matrices. oup.com Given the complexity of matrices like plasma, a two-dimensional LC (2D-LC) approach or the use of differential mobility spectrometry (DMS) can be integrated to enhance selectivity and reduce background noise, thereby achieving ultra-low limits of quantification. nih.govresearchgate.net
Validation is performed according to regulatory guidelines, assessing parameters such as specificity, linearity, precision, accuracy, recovery, and stability. sci-hub.ru The use of a deuterated internal standard, such as a higher-mass isotopologue of the analyte itself, is a common strategy in developing robust LC-MS/MS assays for prostaglandins. nih.gov
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition/Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) researchgate.net |
| MRM Transition | Precursor Ion (e.g., [M-H]⁻) → Product Ion |
| LLOQ Target | < 1 pg/mL nih.gov |
This table presents typical parameters and is for illustrative purposes.
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. hyphadiscovery.com High-field NMR (e.g., 700 MHz) provides the resolution and sensitivity needed to confirm the molecular structure and stereochemistry. hyphadiscovery.com
A standard dataset for structural confirmation includes one-dimensional ¹H NMR and ¹³C NMR spectra, along with two-dimensional experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com These experiments allow for the assignment of all proton and carbon signals and confirm the connectivity of the molecule's carbon skeleton.
For isotopically labeled compounds, NMR is crucial for determining the position and extent of deuterium (B1214612) incorporation. While ¹H NMR can show the absence of a signal at the deuterated position, ²H (Deuterium) NMR directly detects the deuterium nucleus, confirming the site of labeling. sigmaaldrich.com A combination of quantitative ¹H and ²H NMR can be used to accurately determine the isotopic abundance or enrichment. nih.govwiley.com
Table 2: Key NMR Experiments for Characterization of this compound
| NMR Experiment | Purpose |
| ¹H NMR | Provides information on the number, environment, and coupling of protons; confirms absence of signal at deuterated sites. |
| ¹³C NMR | Shows all unique carbon atoms in the molecule, confirming the carbon backbone. |
| COSY | Establishes proton-proton (¹H-¹H) spin-spin coupling networks, identifying adjacent protons. |
| HSQC | Correlates directly bonded proton and carbon atoms (¹H-¹³C). |
| HMBC | Shows correlations between protons and carbons over two to three bonds, revealing long-range connectivity. |
| ²H NMR | Directly detects the deuterium signal, confirming the position of the label and assessing isotopic purity. sigmaaldrich.com |
This table is for illustrative purposes.
Utilization of Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity
Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as complementary techniques for confirming the identity and purity of this compound.
FTIR Spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), ketone (C=O), and alkene (C=C) functional groups. The presence and position of these bands help to confirm the compound's identity. The technique is particularly useful for identifying intramolecular hydrogen bonding, which is a known characteristic of E-type prostaglandins. nih.gov
UV-Vis Spectroscopy is used to analyze compounds containing chromophores (light-absorbing groups). Prostaglandin (B15479496) E analogues typically lack strong chromophores in the near-UV range, but their degradation products, such as prostaglandin A and B analogues which contain conjugated double bonds, exhibit significant UV absorbance. researchgate.netyoutube.com Therefore, UV-Vis spectroscopy can be a valuable tool for assessing the purity of this compound by detecting the presence of such conjugated impurities. The absence of significant absorbance at specific wavelengths (e.g., around 278 nm for PGB-type structures) can indicate a high level of purity. youtube.comnih.gov
Development of Robust Bioanalytical Assays for Quantification in Preclinical Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates)
The quantification of this compound in preclinical biological matrices is fundamental to its application as an internal standard in pharmacokinetic studies of the parent drug, Limaprost. The development of robust bioanalytical assays, typically using LC-MS/MS, is required. oup.com
These assays must be validated to demonstrate high sensitivity, specificity, accuracy, and precision in complex matrices like plasma, urine, and tissue homogenates. nih.gov Sample preparation is a critical step and often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. researchgate.net
For urine analysis, metabolite concentrations are often normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution. researchgate.netscilit.com The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must also be thoroughly evaluated to ensure reliable results. sci-hub.ru
Table 3: Illustrative Validation Parameters for a Bioanalytical Assay in Rat Plasma
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra- and Inter-assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | CV ≤ 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Nominal Concentration within ±15% |
This table presents typical validation criteria based on regulatory guidelines and is for illustrative purposes.
Chiral Analysis Techniques for Enantiomeric Purity Determination
Prostaglandins are chiral molecules, and their biological activity is often highly stereospecific. Therefore, confirming the enantiomeric purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for separating enantiomers. mdpi.comresearchgate.net
Method development involves screening various types of chiral columns (e.g., polysaccharide-based columns like cellulose (B213188) or amylose (B160209) derivatives) and optimizing the mobile phase composition to achieve baseline resolution between the desired enantiomer and any potential stereoisomeric impurities. mdpi.comnih.gov Reversed-phase chiral columns are often suitable for the analysis of acidic compounds like prostaglandins. mdpi.com
Alternatively, enantiomeric purity can be assessed by NMR spectroscopy through the use of chiral solvating agents (CSAs). libretexts.org These agents form transient diastereomeric complexes with the enantiomers, which can be distinguished in the NMR spectrum, allowing for the quantification of each enantiomer. libretexts.org
Pharmacological Investigations of 10,11 Dehydroxy Limaprost D3 in Preclinical in Vitro and Ex Vivo Models
Evaluation of Vasorelaxant Properties in Isolated Organ Bath Preparations (e.g., Rat Aorta, Rabbit Mesenteric Artery)
No studies were identified that evaluated the vasorelaxant properties of 10,11-Dehydroxy Limaprost-d3 in isolated organ bath preparations such as rat aorta or rabbit mesenteric artery. Therefore, no data on its effects on vascular smooth muscle relaxation is available.
Anti-Platelet Aggregation Efficacy and Mechanisms in Platelet-Rich Plasma and Whole Blood Assays
There is no available research on the anti-platelet aggregation efficacy of this compound. Studies investigating its effects and mechanisms in platelet-rich plasma or whole blood assays have not been found in the public domain.
Modulatory Effects on Inflammatory Mediator Release (e.g., Cytokines, Chemokines) in Cultured Cell Lines
Information regarding the modulatory effects of this compound on the release of inflammatory mediators like cytokines and chemokines in cultured cell lines is not available in published literature.
Investigation of Cardioprotective and Neuroprotective Potential in Isolated Organ Perfusion Models and Neuronal Cell Cultures
There are no documented investigations into the potential cardioprotective or neuroprotective effects of this compound. Studies using isolated organ perfusion models or neuronal cell cultures to assess these properties have not been reported.
Comparative Pharmacological Activity with Unmodified Limaprost and Other Prostaglandin (B15479496) E1 Analogs in Relevant Preclinical Assays
A comparative analysis of the pharmacological activity of this compound with unmodified Limaprost or other prostaglandin E1 analogs is not possible, as no pharmacological data for this compound in relevant preclinical assays has been published.
Effects on Specific Cell Proliferation, Differentiation, and Apoptosis Pathways in Relevant Cell Lines
No research has been found that examines the effects of this compound on specific pathways of cell proliferation, differentiation, or apoptosis in any cell line.
Data Tables
Due to the absence of research findings for this compound, no data tables can be generated.
Structure Activity Relationship Sar and Computational Modeling of 10,11 Dehydroxy Limaprost D3
Impact of 10,11-Dehydroxylation on Receptor Binding Affinity and Downstream Signaling
The interaction between a prostaglandin (B15479496) analog and its corresponding G-protein coupled receptor (GPCR) is a highly specific, three-dimensional event governed by precise molecular interactions. frontiersin.org For prostaglandin F2α (PGF2α) and its analogs, which primarily target the FP receptor, the cyclopentane (B165970) ring and its hydroxyl substituents are critical for high-affinity binding and receptor activation. nih.gov Cryo-electron microscopy (cryo-EM) studies of the FP receptor have revealed that the hydroxyl groups on the prostaglandin's five-membered ring form key hydrogen bonds with amino acid residues within the receptor's binding pocket, stabilizing the ligand-receptor complex. nih.govnih.gov
While direct experimental binding data for 10,11-Dehydroxy Limaprost-d3 is not extensively published, fundamental principles of prostaglandin SAR strongly suggest that the removal of the C10 and C11 hydroxyl groups would significantly alter its receptor binding profile. Studies on various prostaglandin analogs have shown that modifications to the cyclopentane ring, including deoxygenation, can drastically lower biological activity. nih.govnih.gov The loss of these hydroxyl groups eliminates crucial hydrogen bonding opportunities within the receptor pocket, which would likely lead to:
Reduced Receptor Binding Affinity: The dissociation constant (Kd) or inhibition constant (Ki) would be expected to increase, indicating a weaker interaction with target receptors like the FP or EP receptors.
Altered Downstream Signaling: Prostaglandin receptor activation, such as FP receptor coupling to Gq protein, initiates a signaling cascade involving the generation of inositol (B14025) triphosphate (IP3) and mobilization of intracellular calcium ([Ca2+]i). frontiersin.orgresearchgate.net A reduction in binding affinity and altered ligand conformation due to dehydroxylation would likely translate to decreased potency (higher EC50) in functional assays that measure these downstream events. scienceopen.comresearchgate.net
Therefore, the 10,11-dehydroxylation modification likely renders the molecule less potent as a receptor agonist compared to its parent compound, Limaprost.
Role of Deuterium (B1214612) Substitution (d3) on Pharmacodynamic Potency and Metabolic Stability
The introduction of three deuterium atoms at the methyl group attached to the omega side chain is a strategic modification aimed at improving the molecule's pharmacokinetic properties through the deuterium kinetic isotope effect (KIE). nih.govdovepress.com
Pharmacodynamic Potency: The substitution of hydrogen with deuterium is a minimal structural change that typically does not alter a molecule's intrinsic ability to bind to its receptor. ingenza.com Since the size, shape, and electronic properties of the deuterated compound are nearly identical to its non-deuterated counterpart, the pharmacodynamic potency and receptor selectivity are generally expected to be retained. dovepress.com Therefore, the d3 modification in this compound is not anticipated to significantly affect its (already likely reduced) affinity for prostaglandin receptors.
Metabolic Stability: The primary rationale for deuteration is to enhance metabolic stability. ingenza.comjuniperpublishers.com Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a carbon-hydrogen (C-H) bond as a rate-limiting step. nih.govnih.gov The carbon-deuterium (C-D) bond has a lower vibrational frequency and thus a higher bond energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower rate of metabolism at the deuterated site. dovepress.com
This KIE can lead to several favorable pharmacokinetic outcomes:
Increased Half-life: Slower metabolism can prolong the biological half-life of the drug. dovepress.com
Reduced Metabolic Clearance: The rate at which the drug is cleared from the body may decrease.
Metabolic Shunting: Deuteration can sometimes redirect metabolism away from the formation of undesirable or toxic metabolites towards other, more benign pathways. juniperpublishers.comnih.gov
If the methyl group on the omega chain of Limaprost is a primary site of oxidative metabolism, then the d3-substitution in this compound would be expected to significantly improve its metabolic stability compared to the non-deuterated version.
| Parameter | Non-Deuterated Analog | Deuterated (d3) Analog | Anticipated Outcome Due to KIE |
|---|---|---|---|
| Metabolic Rate (in vitro) | High | Low | ▼ Decreased |
| Plasma Half-life (t½) | Short | Long | ▲ Increased |
| Systemic Clearance (CL) | High | Low | ▼ Decreased |
| Receptor Binding Affinity (Ki) | Baseline | Similar to Baseline | ≈ Unchanged |
Rational Design Principles for Prostaglandin Analogs based on Structural Modifications and Elicited Biological Activities
The design of prostaglandin analogs like this compound is guided by decades of research into their structure-activity relationships. researchgate.net The goal is often to enhance receptor selectivity, improve potency, increase metabolic stability, or optimize physical properties for better drug delivery. nih.gov
Key principles in the rational design of these analogs include:
Alpha-Chain Modification: The carboxylic acid at the C1 position is essential for binding to the receptor. Esterification of this group (e.g., to an isopropyl ester as in latanoprost) creates prodrugs that are more lipophilic, enhancing corneal penetration in ophthalmic applications. The active free acid is then released by esterases in the eye.
Omega-Chain Modification: Alterations to the lower side chain can dramatically impact potency and receptor selectivity. For example, replacing part of the omega-chain with a phenyl ring (as in latanoprost) can increase affinity for the FP receptor.
Cyclopentane Ring Modifications: The substituents on the five-membered ring are crucial for receptor interaction. As discussed, the hydroxyl groups at C9 and C11 are vital for the activity of many prostaglandins (B1171923). Modifying these groups can switch a molecule from an agonist to an antagonist or alter its receptor subtype selectivity.
Deuteration: As seen with this compound, selective deuteration is a modern strategy to "tune" the pharmacokinetic profile of a lead compound without altering its fundamental pharmacology. nih.gov
| Structural Locus | Modification Example | Biological Consequence |
|---|---|---|
| Alpha (α) Chain (C1) | Esterification (e.g., Isopropyl ester) | Creates prodrug; improves lipophilicity and tissue penetration. |
| Omega (ω) Chain | Addition of a phenyl ring | Enhances receptor affinity and selectivity (e.g., for FP receptor). |
| Cyclopentane Ring (C9, C11) | Removal or inversion of hydroxyl groups | Significantly reduces or alters receptor binding and activity. |
| Metabolic "Soft Spots" | Deuterium substitution | Increases metabolic stability and biological half-life. |
Molecular Docking and Dynamics Simulations with Identified Prostaglandin Receptors and Relevant Enzymes
Computational chemistry provides powerful tools to predict and analyze the interactions of ligands like this compound with their biological targets. steeronresearch.compharmexec.com
Molecular Docking: With the availability of high-resolution cryo-EM structures of prostaglandin receptors (e.g., FP, EP), molecular docking simulations can be performed. nih.govnih.govpnas.orgpdbj.orgrcsb.org These simulations would place the this compound molecule into the receptor's binding pocket in various conformations and score the most likely binding poses. Such a study would likely confirm that the absence of the C10 and C11 hydroxyls prevents the formation of key hydrogen bonds that are observed for potent agonists like PGF2α. The simulation could also predict new, albeit likely weaker, hydrophobic or van der Waals interactions.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time (nanoseconds to microseconds). rsc.org These simulations model the movements of every atom in the system, providing insights into the flexibility of the ligand in the binding pocket and the conformational changes it induces in the receptor. For this compound, MD simulations would likely show greater conformational instability and a shorter residence time within the binding pocket compared to Limaprost.
These computational techniques are also applicable to studying interactions with metabolic enzymes like CYPs, helping to predict which sites on the molecule are most susceptible to metabolism and thus confirming the rationale for deuteration.
| Prostaglandin Moiety | Interacting Residues in FP Receptor | Type of Interaction |
|---|---|---|
| α-Chain Carboxylate | Arg312, Gln313 | Salt bridge, Hydrogen bond |
| C9-OH | Ser266 | Hydrogen bond |
| C11-OH | Asn77, Tyr177 | Hydrogen bond |
| ω-Chain | Trp262, Phe288 | Hydrophobic interactions |
Note: The absence of C11-OH in 10,11-Dehydroxy Limaprost would preclude its interaction with Asn77 and Tyr177, likely reducing binding affinity. Data generalized from cryo-EM structural studies of related ligands. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Analog Activity
QSAR is a computational modeling technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For prostaglandin analogs, QSAR models can be developed to predict properties like receptor binding affinity, functional potency, or even metabolic stability.
The process involves:
Data Set Collection: Assembling a group of prostaglandin analogs with known biological activity data.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, atom counts, topological indices) or 3D descriptors (e.g., molecular shape, surface area). mdpi.commdpi.com
Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms, an equation is generated that links the descriptors to the biological activity.
Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in its creation. nih.gov
A validated QSAR model for prostaglandin receptor ligands could be used to predict the activity of novel, yet-to-be-synthesized structures like this compound. benthamscience.com Based on its structural features (lower polarity due to dehydroxylation), a QSAR model would likely predict a lower binding affinity compared to more hydroxylated analogs. These models serve as valuable tools in the rational design cycle, helping to prioritize which analogs to synthesize and test. researchgate.net
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity | Lipophilicity, Molar Volume |
| Topological | Wiener Index, Kier Shape Indices | Molecular branching and shape |
| Electronic | Dipole Moment, Partial Charges | Charge distribution, Polarity |
| Quantum Chemical | HOMO/LUMO energies | Electron donating/accepting ability |
Future Research Directions and Unexplored Academic Avenues for 10,11 Dehydroxy Limaprost D3
Identification of Novel Molecular Targets or Off-Target Interactions Beyond Prostaglandin (B15479496) Receptors
Limaprost is known to exert its effects primarily through agonism at prostaglandin E2 (EP) receptors. drugbank.comnih.gov However, the metabolic conversion to 10,11-Dehydroxy Limaprost-d3 may alter its receptor binding profile or introduce interactions with other signaling molecules. A critical area of future research is to determine if this metabolite interacts with other prostanoid receptors (e.g., DP, FP, IP, TP) or non-prostanoid receptors, such as nuclear receptors or ion channels.
Computational modeling and in vitro screening assays could be employed to predict and validate potential off-target interactions. Understanding these interactions is crucial, as they could unveil novel therapeutic applications or explain unforeseen physiological effects. The deuteration in the "-d3" form could also influence its metabolic stability and interaction kinetics, a factor that warrants careful investigation. nih.gov
| Research Question | Proposed Methodologies | Potential Outcomes |
| Does this compound bind to other prostanoid receptors? | Radioligand binding assays, competitive binding studies. | Identification of new receptor affinities, potentially leading to novel therapeutic targets. |
| Are there non-prostanoid receptor interactions? | In vitro screening against a panel of receptors (e.g., nuclear receptors, GPCRs), functional cellular assays. | Discovery of unexpected mechanisms of action and potential for drug repurposing. |
| How does deuteration affect receptor binding and kinetics? | Comparative binding studies between deuterated and non-deuterated forms, surface plasmon resonance. | Insights into the influence of isotopic labeling on drug-receptor interactions. |
Exploration of Advanced Drug Delivery Systems in Preclinical Proof-of-Concept Studies
The therapeutic efficacy of prostaglandin analogues can be enhanced through the use of advanced drug delivery systems. For this compound, preclinical studies exploring nanoparticle encapsulation and liposomal formulations could yield significant benefits. These systems can improve the compound's stability, control its release profile, and enable targeted delivery to specific tissues, thereby maximizing therapeutic effects while minimizing potential systemic side effects. nih.govjddhs.comresearchgate.netmdpi.compreprints.org
For instance, encapsulating this compound in liposomes could enhance its delivery to sites of inflammation. nih.gov Similarly, polymeric nanoparticles could provide sustained release, which is beneficial for chronic conditions. jddhs.com Preclinical models of diseases where Limaprost has shown efficacy, such as peripheral circulatory disorders and lumbar spinal canal stenosis, would be appropriate for testing these advanced formulations. drugbank.comnih.gov
| Delivery System | Potential Advantages for this compound | Relevant Preclinical Models |
| Nanoparticle Encapsulation | Improved stability, sustained release, targeted delivery. jddhs.com | Models of peripheral artery disease, ischemic injury. |
| Liposomal Formulations | Enhanced bioavailability, reduced degradation, targeted delivery to inflamed tissues. nih.gov | Models of inflammatory arthritis, wound healing. |
Investigation of Potential Synergistic or Antagonistic Effects in Combination with Other Research Compounds in Preclinical Models
The therapeutic potential of this compound may be amplified when used in combination with other research compounds. Investigating these interactions in preclinical models could lead to the development of more effective treatment strategies. For example, combining this compound with an anti-inflammatory agent could produce a synergistic effect in treating inflammatory pain. Conversely, understanding any antagonistic interactions is equally important to avoid detrimental therapeutic outcomes.
Preclinical studies should be designed to assess both the pharmacodynamic and pharmacokinetic interactions between this compound and other compounds. This could involve co-administration in animal models of relevant diseases and subsequent analysis of biomarkers and clinical endpoints.
Contribution to Fundamental Understanding of Eicosanoid Biology and Lipid Signaling Pathways
As a metabolite of a prostaglandin E1 analogue, this compound can serve as a valuable tool for dissecting the complexities of eicosanoid biology and lipid signaling pathways. nih.govnih.govmdpi.com The deuteration of the molecule makes it particularly useful as a tracer in metabolic studies to follow its conversion and distribution in biological systems.
Research in this area could focus on how this compound influences the biosynthesis and metabolism of other eicosanoids, and how it modulates the activity of enzymes involved in these pathways, such as cyclooxygenases and lipoxygenases. nih.gov Such studies would not only enhance our understanding of this specific compound but also contribute to the broader knowledge of lipid-mediated signaling in health and disease.
Design and Synthesis of Next-Generation Prostaglandin Analogs Based on Insights Derived from this compound Research
The structural and functional insights gained from studying this compound can inform the rational design and synthesis of novel, more potent, and selective prostaglandin analogues. nih.govnih.govnih.govresearchgate.net By understanding how the modifications in the structure of Limaprost to form this metabolite affect its biological activity, medicinal chemists can develop new compounds with improved therapeutic profiles.
For example, if this compound is found to have a more favorable receptor binding profile or reduced side effects compared to its parent compound, its structure could serve as a template for the synthesis of new analogues. The strategic placement of deuterium (B1214612) atoms could also be explored as a means to optimize the pharmacokinetic properties of future drug candidates. nih.gov This approach aligns with the growing interest in leveraging isotopic substitution in drug design.
Q & A
Q. How can mixed-methods research frameworks enhance mechanistic understanding of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
